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Compound of Interest

Compound Name: DS18561882

Cat. No.: B607206

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the potential off-target effects of
DS18561882 on MTHFDL1.

Frequently Asked Questions (FAQS)

Q1: What is DS18561882 and what is its primary target?

DS18561882 is a potent and isozyme-selective small molecule inhibitor of
Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).[1][2][3][4] MTHFD?2 is a mitochondrial
enzyme crucial for one-carbon metabolism, which is essential for the synthesis of purines and
thymidine.[2][5] This enzyme is highly expressed in cancer cells but has low to undetectable
expression in most healthy adult tissues, making it an attractive target for cancer therapy.[2][5]

[6]
Q2: Does DS18561882 have any known off-target effects on MTHFD1?

Yes, while DS18561882 is highly selective for MTHFDZ2, it does exhibit inhibitory activity
against the cytosolic isozyme MTHFD1, albeit at a significantly lower potency.[1][3][4] This is a
critical consideration for researchers, as MTHFDL1 is ubiquitously expressed in normal adult
tissues.[6][7]

Q3: What is the mechanism of action of DS18561882?
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The primary mechanism of action of DS18561882 is the inhibition of MTHFDZ2. This disrupts
the mitochondrial one-carbon metabolic pathway, leading to a depletion of formate.[8] Formate
is essential for the de novo synthesis of purines. By inhibiting this pathway, DS18561882
prevents cancer cells from producing the necessary building blocks for DNA replication, leading
to growth arrest.[8]

Q4: How does the off-target inhibition of MTHFD1 by DS18561882 differ from the effects of
other MTHFD1/2 inhibitors?

Other inhibitors, such as TH9619, inhibit both MTHFD1 and MTHFD2 and work through a
different mechanism known as "folate trapping".[8][9] Inhibition of the
dehydrogenase/cyclohydrolase (DC) domain of MTHFD1 by TH9619 leads to an accumulation
of 10-formyl-tetrahydrofolate (10-CHO-THF), which depletes the pool of free tetrahydrofolate
required for thymidylate synthesis, ultimately causing DNA damage and cell death.[8][9][10]
The off-target effect of DS18561882 on MTHFD1 contributes to the overall cellular impact, but
its primary mechanism is through MTHFD2 inhibition and purine synthesis blockade.[8]

Troubleshooting Guide

Problem: Unexpectedly high cytotoxicity in non-cancerous cell lines treated with DS18561882.
» Possible Cause: The observed toxicity may be due to the off-target inhibition of MTHFD1,
which is expressed in normal cells.[6][7] While DS18561882 is selective for MTHFD2, at

higher concentrations, the inhibition of MTHFD1 can become significant and disrupt essential
metabolic pathways in healthy cells.

e Troubleshooting Steps:

o Confirm On-Target Potency: Re-evaluate the IC50 of your DS18561882 batch against
recombinant MTHFD2 to ensure it aligns with published values.

o Determine MTHFD1 IC50: If not already done, determine the IC50 of your compound
against recombinant MTHFD1 to understand the selectivity window in your assay system.

o Dose-Response Curve: Perform a careful dose-response study on your non-cancerous
cell lines to identify the concentration at which toxicity becomes apparent.
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o Rescue Experiments: Attempt to rescue the cells by supplementing the media with
downstream metabolites of the one-carbon pathway, such as purines (e.g., hypoxanthine)
or thymidine, to confirm the mechanism of toxicity.

Problem: Inconsistent anti-tumor efficacy in in vivo models.

» Possible Cause: The bioavailability and metabolic stability of DS18561882 can vary.
Additionally, the relative expression levels of MTHFD1 and MTHFD?2 in the tumor and
surrounding tissues can influence the overall response.

o Troubleshooting Steps:

o Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the
concentration of DS18561882 in plasma and tumor tissue over time. DS18561882 has
been shown to have a good oral pharmacokinetic profile.[4][11]

o Target Engagement: Use techniques such as thermal shift assays or cellular thermal shift
assays (CETSA) on tumor samples to confirm that DS18561882 is engaging with
MTHFD2 and MTHFD1 in vivo.

o Expression Analysis: Characterize the expression levels of MTHFD1 and MTHFD2 in your
specific tumor model and relevant normal tissues to better interpret the efficacy and
potential for off-target effects.

Quantitative Data Summary

Parameter DS18561882 Target Enzyme Reference
IC50 0.0063 pM (6.3 nM) MTHFD2 [11[31[4]
IC50 0.57 uM (570 nM) MTHFD1 [11[3][4]
o ~90-fold for MTHFD2 Calculated from 1C50
Selectivity MTHFD2/MTHFD1
over MTHFD1 values

MDA-MB-231 (Breast
GI50 0.14 pM (140 nM) _ [2][6][11]
Cancer Cell Line)
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Experimental Protocols

Biochemical Assay for MTHFD1/2 Inhibition (IC50
Determination)

This protocol is based on the NAD(P)H-Glo™ Detection System.

Materials:

Recombinant human MTHFD1 and MTHFD2 enzymes
» DS18561882

e NADP+

e 5,10-methylenetetrahydrofolate (CH2-THF)

o Assay buffer (e.g., Tris-HCI, pH 7.4)
 NAD(P)H-Glo™ Detection Reagent (Promega)

o White, opaque 96-well or 384-well plates

Procedure:

o Compound Preparation: Prepare a serial dilution of DS18561882 in DMSO, and then dilute
further in assay buffer to the desired final concentrations.

e Enzyme Reaction:

o In each well of the plate, add the assay buffer, recombinant MTHFD1 or MTHFD2 enzyme,
and the diluted DS18561882 or vehicle control (DMSO).

o Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at
room temperature.

o Initiate the reaction by adding the substrates, NADP+ and CH2-THF.
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 Incubation: Incubate the reaction plate at 37°C for a specific time (e.g., 60 minutes). The
reaction produces NADPH.

» Detection:
o Allow the plate to cool to room temperature.
o Add an equal volume of NAD(P)H-Glo™ Detection Reagent to each well.
o Incubate for 40-60 minutes at room temperature, protected from light.
o Data Acquisition: Measure the luminescence using a plate reader.
e Data Analysis:
o Subtract the background luminescence (no enzyme control).

o Normalize the data to the vehicle control (100% activity) and a no-substrate control (0%
activity).

o Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a
four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for Growth Inhibition (GI50
Determination)

Materials:

Cancer cell line of interest (e.g., MDA-MB-231)

Complete cell culture medium

DS18561882

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

96-well clear or white-walled cell culture plates
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Procedure:

o Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them
to adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of DS18561882 or vehicle control
(DMSO).

¢ Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell
culture conditions (37°C, 5% CO2).

 Viability Assessment:

o Add the chosen cell viability reagent to each well according to the manufacturer's
instructions.

o Incubate for the recommended time.

o Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a
plate reader.

o Data Analysis:
o Normalize the data to the vehicle-treated cells (100% viability).

o Plot the percent viability versus the log of the inhibitor concentration and fit the data to
determine the GI50 value.

Visualizations
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DS18561882 Mechanism of Action and Off-Target Effect
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Caption: DS18561882 mechanism and off-target effect on MTHFDL.
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Workflow for Assessing Off-Target Effects of DS18561882
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Caption: Experimental workflow for assessing DS18561882 off-target effects.
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Logical Relationship of DS18561882 Cellular Effects
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Caption: Logical flow of DS18561882's on- and off-target cellular effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: DS18561882 and MTHFD1
Off-Target Effects]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607206#potential-off-target-effects-of-ds18561882-
on-mthfd1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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